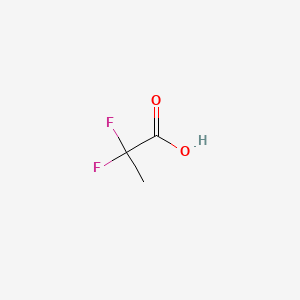

2,2-Difluoropropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWGIVRHUIAIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382323 | |

| Record name | 2,2-Difluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-96-6 | |

| Record name | 2,2-Difluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropionic Acid: Properties, Synthesis, and Applications for the Modern Researcher

This guide provides an in-depth exploration of 2,2-Difluoropropionic acid (DFPA), a versatile fluorinated carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its chemical behavior, synthesis protocols, and strategic applications. We will delve into the causality behind its unique properties, grounded in the principles of physical organic chemistry, and present practical, field-tested methodologies.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 373-96-6, is a halogenated organic compound that has garnered significant interest as a building block in medicinal chemistry and materials science.[1] Its structure is characterized by a propionic acid backbone with two fluorine atoms substituted at the alpha-carbon position.[2][3] This gem-difluoro motif is central to its distinct chemical personality.

The presence of two highly electronegative fluorine atoms adjacent to the carboxyl group significantly enhances the compound's acidity compared to its non-fluorinated analog, propionic acid.[1] This inductive effect stabilizes the carboxylate anion, making the proton more readily available. At room temperature, it typically appears as a white to pale yellow crystalline powder or fused solid.[2][4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,2-difluoropropanoic acid | [2][3] |

| CAS Number | 373-96-6 | [2][5] |

| Molecular Formula | C₃H₄F₂O₂ | [2][5] |

| Molecular Weight | 110.06 g/mol | [3][5] |

| Appearance | White to pale yellow crystals, powder, or fused solid | [2][4][6] |

| Melting Point | 35-47 °C | [2][6] |

| Boiling Point | 25-30 °C at 5 mmHg | [6] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 1.34 ± 0.10 | [6] |

| Solubility | Miscible with polar organic solvents like ethanol, acetone, and DMSO.[1] Soluble in water and ether. | |

| InChI Key | PMWGIVRHUIAIII-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(F)(F)C(O)=O | [2][3] |

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is accessible through several routes, with the hydrolysis of its corresponding ester being a common and high-yielding laboratory method.[1][6] The protocol described below is a self-validating system, where successful completion yields a product whose spectroscopic data should align with established references.

Synthesis via Saponification of Ethyl 2,2-Difluoropropionate

The core of this synthesis is the base-mediated hydrolysis (saponification) of Ethyl 2,2-difluoropropionate. The ester is treated with a strong base, such as sodium hydroxide, to cleave the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluoropropionate (1.0 eq, e.g., 1.2 g, 8.8 mmol) in ethanol (e.g., 26 mL).[6][8]

-

Saponification: Cool the solution to 0 °C in an ice bath. Slowly add a 2N aqueous solution of sodium hydroxide (1.0 eq, e.g., 26 mL) to the stirred solution.[6][8]

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature while continuing to stir for approximately 14 hours.[6][8] Monitoring the reaction by TLC or GC-MS is recommended to ensure the complete consumption of the starting ester.

-

Acidification: Upon completion, cool the mixture again in an ice bath and carefully acidify it to a pH below 7 using a 2N hydrochloric acid solution.[6][8] This step is critical to protonate the carboxylate and should be done slowly to manage any heat evolution.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volume of the reaction mixture).[6][8]

-

Drying and Concentration: Combine the organic phases, dry them over anhydrous sodium sulfate, and filter.[6][8] The solvent is then removed under reduced pressure to yield the crude this compound.[6][8] A typical yield for this procedure is high, often around 92%.[6]

Purification: The resulting crude product, often an oil or a low-melting solid, can be further purified by vacuum distillation or recrystallization from an appropriate solvent system if necessary.

Spectroscopic Characterization

Authenticating the structure of the synthesized acid is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum is relatively simple. A triplet is expected for the methyl (CH₃) protons around δ 1.85 ppm.[6][8] The triplet arises from coupling to the two adjacent fluorine atoms (J-coupling). The acidic proton of the carboxyl group typically appears as a broad singlet at a much higher chemical shift (e.g., δ 6.21 ppm), which can vary with concentration and solvent.[6][8]

-

¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the C-F bonds and is a powerful tool for confirming the presence of the gem-difluoro group.[3][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will also be present, usually around 1700-1750 cm⁻¹.[3]

Chemical Reactivity and Applications

The true value of this compound for researchers lies in its reactivity and the unique properties it imparts to larger molecules.

Role in Pharmaceutical and Agrochemical Synthesis

The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] By replacing a metabolically vulnerable site with the robust C-F₂ group, developers can improve a drug's pharmacokinetic profile.

Caption: Key application areas for this compound.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of important antifungal agents like Fluconazole and Voriconazole.[10] Its utility also extends to the development of novel antiviral and anticancer drugs.[11]

-

Agrochemicals: The compound is used to synthesize fungicides, such as Flutriafol, and other pesticides and herbicides where the fluorine atoms contribute to the molecule's efficacy and stability.[11]

-

Materials Science: DFPA is a monomer used in the creation of specialty fluorinated polymers and surfactants.[1][10] These materials often exhibit high thermal stability, chemical resistance, and unique surface properties.[10][11]

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of rigorous safety protocols. This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[3][12][13]

-

GHS Hazard Classification: It is classified under GHS with hazard statements such as H314 (Causes severe skin burns and eye damage) and H319 (Causes serious eye irritation).[3][14][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][15]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[12][13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][13]

-

In all cases of exposure, seek immediate medical attention.[13]

-

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

References

-

This compound | C3H4F2O2 | CID 2782825 - PubChem. [Link]

-

This compound - IWK Health Centre. [Link]

-

This compound: The Versatile Compound with a Wide Range of Applications. [Link]

-

2,2-Difluoro-propionic acid - ChemBK. [Link]

-

Manufacturer's Guide to this compound: Properties, Safety Data, and Market Prospects. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 373-96-6 Name: this compound - XiXisys. [Link]

-

This compound - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H26030.03 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 373-96-6 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 373-96-6 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. 2,2-二氟丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 373-96-6 Name: this compound [xixisys.com]

Synthesis of 2,2-Difluoropropionic Acid: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2-difluoropropionic acid from ethyl 2,2-difluoropropionate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a detailed examination of the underlying chemical principles, optimization of reaction parameters, and robust analytical characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific research needs. The inclusion of detailed protocols, safety considerations, and a thorough discussion of the reaction mechanism ensures a comprehensive and authoritative resource for the synthesis of this valuable fluorinated building block.

Introduction: The Significance of this compound in Modern Chemistry

Fluorinated organic molecules play a pivotal role in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a structurally simple yet potent building block, serves as a key intermediate in the synthesis of more complex fluorinated compounds, including novel drug candidates and specialized polymers.[2][3] Its gem-difluoro motif imparts unique conformational constraints and electronic properties, making it a desirable scaffold for medicinal chemists.[2]

This guide focuses on the prevalent and efficient method for the preparation of this compound: the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluoropropionate. We will delve into the mechanistic nuances of this transformation, provide a field-tested experimental protocol, and discuss the critical aspects of purification and characterization.

The Core Transformation: Hydrolysis of Ethyl 2,2-Difluoropropionate

The conversion of an ester to a carboxylic acid via hydrolysis is a fundamental reaction in organic chemistry. This process can be catalyzed by either acid or base. For the synthesis of this compound from its ethyl ester, base-catalyzed hydrolysis, also known as saponification, is the preferred method due to its generally faster reaction rates and the irreversible nature of the final deprotonation step.

Mechanistic Insights: A Tale of Two Pathways

To fully appreciate the experimental protocol, it is essential to understand the chemical transformations at a molecular level.

The base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either hydroxide or ethoxide) to yield the carboxylate salt. This final, irreversible acid-base reaction drives the equilibrium towards the products, ensuring a high conversion of the starting material.

Diagram 1: Mechanism of Base-Catalyzed Hydrolysis

Caption: Base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate.

While not the preferred method for this synthesis, understanding the acid-catalyzed pathway provides a comprehensive perspective. This mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the ester towards nucleophilic attack by water.[4] A tetrahedral intermediate is formed, followed by a proton transfer and elimination of ethanol to yield the protonated carboxylic acid. Finally, deprotonation of the carboxylic acid by water regenerates the acid catalyst.[4] A key difference from the base-catalyzed route is that all steps in the acid-catalyzed mechanism are reversible, which can lead to an equilibrium mixture of reactants and products.[4]

In the Laboratory: A Field-Tested Protocol

The following protocol for the base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate has been optimized for high yield and purity.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Ethyl 2,2-difluoropropionate | Starting material |

| Ethanol | Co-solvent |

| Sodium hydroxide (NaOH) | Base catalyst |

| Deionized water | Solvent |

| Hydrochloric acid (HCl), 2N | Acid for neutralization |

| Diethyl ether | Extraction solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol. The use of ethanol as a co-solvent is crucial as it enhances the solubility of the relatively nonpolar ester in the aqueous sodium hydroxide solution, thereby increasing the rate of reaction.[5]

-

Initiation of Hydrolysis: Cool the solution in an ice bath to 0 °C. While stirring, slowly add a 2N aqueous solution of sodium hydroxide (1.0-1.2 eq). The initial cooling is a precautionary measure to control any potential exothermicity of the reaction.

-

Reaction Progression: After the addition of the sodium hydroxide solution is complete, allow the reaction mixture to gradually warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The extended reaction time at room temperature ensures a high conversion rate.[6]

-

Workup and Neutralization: Upon completion, cool the reaction mixture again in an ice bath and carefully acidify to a pH of less than 7 with a 2N hydrochloric acid solution. This step protonates the carboxylate salt to form the desired carboxylic acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.[6]

Purification

For most applications, the crude product obtained after extraction and concentration is of sufficient purity (typically >95%). However, if higher purity is required, vacuum distillation can be employed. Given the relatively low boiling point of this compound under reduced pressure, this method can effectively remove any non-volatile impurities.

Expected Yield and Physical Properties

Following this protocol, a yield of 90-95% can be expected.[6] this compound is typically a white to off-white crystalline solid or a colorless oil at room temperature.[2][7]

| Property | Value |

| Molecular Formula | C₃H₄F₂O₂ |

| Molecular Weight | 110.06 g/mol [8] |

| Melting Point | 38-45 °C[7] |

| Boiling Point | 25-30 °C at 5 mmHg[7] |

| Appearance | White to almost white powder or crystals[9] |

Analytical Characterization: Validating the Product

Thorough characterization of the final product is a cornerstone of scientific integrity. The following analytical techniques are recommended to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and carboxylic acid protons. The methyl protons (CH₃) will appear as a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (COOH) will typically appear as a broad singlet. A representative ¹H NMR spectrum in CDCl₃ shows a triplet at approximately δ 1.85 ppm (J = 19.0 Hz) for the methyl protons and a broad singlet at δ 6.21 ppm for the carboxylic acid proton.[6]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the quaternary carbon bearing the fluorine atoms, and the methyl carbon. The signal for the carbon atom bonded to the fluorine atoms will appear as a triplet due to C-F coupling.[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 110.06.

Safety and Handling: A Commitment to Laboratory Welfare

As a senior scientist, ensuring a safe laboratory environment is paramount. Both the starting material and the final product, as well as the reagents used, require careful handling.

-

Ethyl 2,2-difluoropropionate: This compound is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2] It is also toxic if ingested or inhaled.[2] Always handle with extreme caution in a fume hood and use appropriate PPE.

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Diagram 2: Experimental Workflow Summary

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

-

Low Yield:

-

Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, extend the reaction time or use a slight excess of sodium hydroxide.

-

Loss during workup: Ensure the pH is sufficiently acidic during neutralization to fully protonate the carboxylate. Perform multiple extractions to maximize product recovery.

-

-

Product Impurity:

-

Residual starting material: Indicates an incomplete reaction. See above.

-

Side products: Overly harsh reaction conditions (e.g., high temperatures) can potentially lead to side reactions. Adhering to the recommended temperature profile is crucial.

-

-

Optimization: The reaction can be optimized by varying the concentration of the base, the reaction temperature, and the reaction time. However, the protocol provided is a well-established starting point that provides high yields.

Conclusion

The synthesis of this compound via the base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate is a reliable and high-yielding procedure. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent purification and characterization are key to obtaining a high-quality product. This guide has provided the in-depth technical knowledge and practical insights necessary for the successful synthesis of this important fluorinated building block, empowering researchers to advance their work in drug discovery and materials science.

References

- Mendow, G., Veizaga, N. S., & Querini, C. A. (2011). Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst. Bioresource technology, 102(11), 6385–6391.

- Ananthakrishna, Nadig & N, P. (2012). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91, 443-449.

-

Quora. (2019). What is the role of ethanol in saponification reaction? Retrieved from [Link]

-

Study.com. (n.d.). During the synthesis of soap, ethanol is not directly in the saponification reaction performed... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Laposata, M. (2017). Alcohol and Fatty Acid Ethyl Esters.

-

ResearchGate. (2025). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

- Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein journal of organic chemistry, 13, 2442–2457.

-

ResearchGate. (n.d.). 13C NMR spectrum (HFIP/CDCl3, T = 298 K) of the CO/FS copolymer... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2, 2-Difluoropropionic acid, min 97%, 100 grams. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to this compound: Properties, Safety Data, and Market Prospects. Retrieved from [Link]

- Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PubMed.

- EGUsphere. (2025).

- ResearchGate. (n.d.).

- Atmospheric Chemistry and Physics. (2025).

- Sakai, T. T., & Santi, D. V. (1973). Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. Journal of medicinal chemistry, 16(10), 1079–1084.

- Amanote Research. (n.d.). (PDF)

- ResearchGate. (2025).

- Adams, P. A., & Swart, E. R. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. The Biochemical journal, 161(1), 83–92.

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

- Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353–361.

-

Scribd. (n.d.). Lab #2 - Hydrolysis of Ethyl Acetate & Reaction Rates - Final. Retrieved from [Link]

- EGUsphere. (n.d.).

Sources

- 1. Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. This compound | 373-96-6 [chemicalbook.com]

- 7. This compound 97 373-96-6 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 373-96-6 Cas No. | 2,2-Difluoropropanoic acid | Apollo [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

2,2-Difluoropropionic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Difluoropropionic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (DFPA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique physicochemical properties, largely dictated by the presence of two fluorine atoms on the alpha-carbon, make it a valuable building block for synthesizing novel pharmaceuticals and advanced polymers.[1][2][3] The geminal difluoro group acts as a powerful modulator of electronic properties, acidity, and metabolic stability. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Alpha, Alpha-Difluorination

This compound (IUPAC name: 2,2-difluoropropanoic acid) is an organic compound with the chemical formula C₃H₄F₂O₂.[4][5] At its core, it is a derivative of propionic acid, but the substitution of two hydrogen atoms with fluorine atoms at the C2 (alpha) position dramatically alters its characteristics.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to serve as a bioisostere for hydrogen or a hydroxyl group while profoundly influencing the molecule's electronic environment. In the case of DFPA, the difluoromethyl group (CF₂) imparts enhanced metabolic stability and bioavailability to parent compounds, making it a sought-after synthon in pharmaceutical development.[1][3][6] This guide delves into the fundamental principles of its structure and bonding that give rise to these valuable properties.

Molecular Geometry and Stereochemistry

The three-dimensional arrangement of atoms in this compound is a direct consequence of the hybridization of its constituent carbon atoms and the steric and electronic influence of its substituents. The central carbon backbone consists of three carbon atoms:

-

C1 (Carboxyl Carbon): This carbon is sp² hybridized, adopting a trigonal planar geometry with the two oxygen atoms and the C2 carbon.

-

C2 (Alpha-Carbon): This carbon is sp³ hybridized, resulting in a tetrahedral geometry with its four substituents: the C1 carbon, the C3 carbon, and two fluorine atoms.

-

C3 (Beta-Carbon): This is a methyl carbon, also sp³ hybridized, with a tetrahedral arrangement of three hydrogen atoms and the C2 carbon.

Furthermore, the steric repulsion between the two fluorine atoms and the adjacent methyl and carboxyl groups influences the bond angles. The F-C-F bond angle is expected to be slightly compressed from the ideal tetrahedral angle of 109.5°, while the C1-C2-C3 angle may be slightly expanded to accommodate the bulky substituents.[7]

Caption: Ball-and-stick model of this compound.

Electronic Structure and the Power of the Inductive Effect

The bonding in this compound is defined by the powerful electron-withdrawing inductive effect (-I effect) of the two alpha-fluorine atoms. This effect is the primary driver of the molecule's enhanced acidity and unique reactivity.

3.1. The Inductive Effect Explained

Fluorine is the most electronegative element. Consequently, the C-F bonds in DFPA are highly polarized, with electron density being pulled away from the C2 carbon towards the fluorine atoms. This creates a partial positive charge (δ+) on the C2 carbon. This electron deficiency is then propagated through the sigma bond network to the adjacent C1 carboxyl carbon.

Caption: Inductive effect stabilizing the conjugate base.

3.2. Consequence of the Inductive Effect: Enhanced Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation. The electron-withdrawing fluorine atoms in DFPA play a crucial role in stabilizing the resulting 2,2-difluoropropionate anion. By pulling electron density away from the carboxylate group, they effectively disperse the negative charge, making the anion more stable.

This increased stability of the conjugate base means that the parent acid is more willing to donate its proton, resulting in a significantly stronger acid. This is quantified by the acid dissociation constant (pKa).

| Compound | Formula | pKa (approx.) |

| Propionic Acid | CH₃CH₂COOH | 4.87 |

| Fluoroacetic Acid | CH₂FCOOH | 2.59[8] |

| Dichloroacetic Acid | CHCl₂COOH | 1.35[8] |

| This compound | CH₃CF₂COOH | ~1.34 (Predicted) [1][9] |

As the table demonstrates, the acidity of DFPA is dramatically higher than that of propionic acid and is comparable to that of dichloroacetic acid, highlighting the potent electronic influence of the two fluorine atoms.

Spectroscopic Fingerprints for Structural Verification

The proposed molecular structure and bonding can be rigorously validated through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of DFPA is highly characteristic.

-

The three protons of the methyl group (CH₃) appear as a triplet due to coupling with the two adjacent fluorine atoms. Published data shows this signal at approximately δ 1.85 ppm with a coupling constant (J) of around 19.0 Hz .[9][10]

-

The acidic proton of the carboxyl group (OH) typically appears as a broad singlet, often around δ 6.21 ppm , though its position can vary with concentration and solvent.[9][10]

-

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization tool. The two equivalent fluorine atoms would be expected to produce a single signal. This signal would be split into a quartet by the three protons of the adjacent methyl group.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms. The C2 carbon, being directly bonded to two fluorine atoms, would exhibit a large chemical shift and would be split into a triplet due to one-bond C-F coupling.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of DFPA provides confirmation of its functional groups:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1750 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-F Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region are indicative of the C-F bonds.

Synthesis Protocol: A Validated Approach

A common and reliable method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate.[9][10] This protocol is robust and provides a high yield of the desired product.

Protocol: Basic Hydrolysis of Ethyl 2,2-Difluoropropionate

-

Dissolution: Dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol (approx. 20 mL per gram of ester).

-

Cooling: Place the reaction vessel in an ice bath to cool the solution to 0 °C.

-

Saponification: Slowly add an aqueous solution of sodium hydroxide (2N, 1.0-1.2 eq) to the cooled solution while stirring. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours to ensure complete hydrolysis.

-

Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH < 2 by the slow addition of 2N hydrochloric acid.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volume of the aqueous layer).

-

Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of DFPA via hydrolysis.

Conclusion: A Molecule Defined by Fluorine

The molecular structure and bonding of this compound are dominated by the presence of the geminal difluoro group at the alpha-position. This substitution induces profound changes in the molecule's geometry and electronic distribution. The powerful electron-withdrawing inductive effect of the fluorine atoms is the key to understanding the molecule's most important property: its high acidity. This effect stabilizes the conjugate base, making DFPA a significantly stronger acid than its non-fluorinated analog. These unique structural and electronic features, verifiable through NMR and IR spectroscopy, are precisely what make this compound an invaluable tool for chemists in the rational design of new drugs and materials.

References

-

IWK Health Centre. (n.d.). This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: The Versatile Compound with a Wide Range of Applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to this compound: Properties, Safety Data, and Market Prospects. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MDPI. (2021). Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules. [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 9. This compound CAS#: 373-96-6 [m.chemicalbook.com]

- 10. This compound | 373-96-6 [chemicalbook.com]

physical properties of 2,2-Difluoropropionic acid (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoropropionic Acid

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 373-96-6), specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the scientific principles and experimental methodologies required for their accurate determination. We present detailed, field-proven protocols for the capillary-based determination of both melting and boiling points, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. The guide includes structured data tables, workflow diagrams generated using Graphviz, and a complete list of authoritative references to support the presented information.

Introduction to this compound

This compound is a halogenated carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development. Its unique electronic properties, conferred by the gem-difluoro group alpha to the carboxyl function, make it a valuable building block for creating novel chemical entities with tailored biological activities.

Chemical Identity:

-

IUPAC Name: 2,2-difluoropropanoic acid[1]

-

Molecular Formula: C₃H₄F₂O₂[1]

-

Molecular Weight: 110.06 g/mol [1]

-

Structure:

The accurate characterization of fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use. These parameters are critical indicators of purity and are essential for designing and optimizing reaction conditions, purification strategies, and formulation processes.[3]

Core Physical Properties: A Quantitative Summary

The physical state of this compound is typically a white to pale yellow crystalline powder or fused solid.[1][4] The accepted literature values for its primary thermal properties are summarized below.

| Physical Property | Reported Value | Conditions | Source(s) |

| Melting Point | 35 – 47 °C | Atmospheric Pressure | [1][4] |

| 38 – 45 °C | Atmospheric Pressure | [2][5][6] | |

| Boiling Point | 25 – 30 °C | 5 mmHg (Reduced Pressure) | [2][5][6][7][8] |

It is crucial to note two key aspects of this data:

-

Melting Point Range: The property is reported as a range, not a sharp point. For a pure crystalline solid, the melting range is narrow (typically < 2 °C).[9] A broad range, as cited in the literature, can suggest the presence of impurities or may reflect variability in experimental technique.

-

Boiling Point Under Vacuum: The boiling point is specified at a reduced pressure (5 mmHg). This is standard practice for organic compounds that may decompose or oxidize at their atmospheric boiling point. The reduced pressure lowers the temperature required to achieve boiling, preserving the compound's integrity.

Experimental Determination of Melting Point

Scientific Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10] This process requires overcoming the intermolecular forces holding the crystal lattice together.[11] The presence of even small amounts of soluble impurities disrupts this lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[9] Therefore, the accurate determination of the melting range serves as a reliable, self-validating method for assessing the purity of a crystalline sample.

Methodology: Digital Melting Point Apparatus

This protocol describes the determination using a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods.

Protocol Steps:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder to ensure efficient and even packing.[9]

-

-

Capillary Tube Loading:

-

Take a standard melting point capillary tube (sealed at one end).

-

Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[9]

-

-

Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set a "fast run" heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting point. Let the apparatus cool by at least 20 °C below this approximate value.

-

Prepare a fresh sample and insert it into the cooled apparatus.

-

Set the starting temperature to ~20 °C below the approximate melting point found in the fast run.

-

Set the heating ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[9]

-

-

Data Recording (The Melting Range):

-

Record the temperature (T₁) at which the first drop of liquid becomes visible within the solid matrix.

-

Continue heating and record the temperature (T₂) at which the last crystal of the solid phase melts completely into a clear liquid.

-

The result is reported as the range T₁ – T₂.

-

Workflow and Data Interpretation

Caption: Workflow for Melting Point Determination.

Trustworthiness: A narrow melting range (e.g., 38-39.5 °C) is indicative of high purity. A broad and depressed range (e.g., 32-38 °C) strongly suggests the presence of impurities. This intrinsic link between the result and sample quality makes the protocol a self-validating system.

Experimental Determination of Boiling Point

Scientific Principle

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[12] Many organic compounds, including this compound, are susceptible to thermal degradation at temperatures required to boil at standard atmospheric pressure (760 mmHg). By reducing the external pressure using a vacuum system, the boiling point is significantly lowered, allowing for distillation and characterization without decomposition. The micro-scale capillary method is an efficient technique for determining the boiling point of a small quantity of liquid.[13]

Methodology: Micro-scale Capillary Method

This protocol is ideal for research settings where sample quantities are limited.

Protocol Steps:

-

Apparatus Assembly:

-

Attach a small test tube (fusion tube) containing 0.5-1.0 mL of this compound to a thermometer using a rubber band or wire. Ensure the bottom of the fusion tube is level with the thermometer bulb.

-

Take a melting point capillary tube and seal one end in a flame.

-

Place this capillary tube, sealed end up, inside the fusion tube so it is inverted in the liquid sample.[14]

-

-

Heating and Observation:

-

Clamp the assembly in a heating apparatus (e.g., an oil bath or aluminum block) and begin heating slowly and with constant stirring to ensure uniform temperature.[15]

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary. This indicates the vapor pressure of the sample is now exceeding the external pressure.

-

-

Data Recording:

-

Note the temperature when the rapid bubbling is established, then remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube is the point at which the external pressure equals the sample's vapor pressure.

-

The temperature at which the liquid just begins to enter the capillary is the boiling point of the liquid at the pressure of the system.[13]

-

Crucially, record the pressure of the vacuum system using a manometer. The result is only meaningful when reported with the corresponding pressure (e.g., 28 °C at 5 mmHg).

-

Workflow and Data Interpretation

Caption: Workflow for Micro-scale Boiling Point Determination.

Trustworthiness: This method is highly reliable as the physical phenomenon being observed—the equilibrium point between internal vapor pressure and external system pressure—is a direct measure of the boiling point. Consistency across multiple measurements provides a high degree of confidence in the result.

Conclusion

The physical properties of this compound, specifically its melting point (approx. 35-47 °C) and reduced-pressure boiling point (25-30 °C at 5 mmHg), are foundational data points for its application in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for verifying these properties and assessing sample purity. By understanding the principles behind these methods, researchers can generate accurate, reliable, and reproducible data, ensuring the integrity of their subsequent work.

References

-

ChemBK. (2024). This compound. [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

-

LPU. (2021). experiment (1) determination of melting points. [Link]

-

Course Hero. (n.d.). Determination of Melting Point. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Studylib. (n.d.). Boiling Point Determination: Organic Chemistry Lab. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

JoVE. (2020). Video: Boiling Points. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Calaméo. (n.d.). Cataloque Goodridge. [Link]

-

ResearchGate. (2013). Specific activity of glycosidases in brain tumors and their expression in primary explants culture. [Link]

-

Chemistry LibreTexts. (2024). 3: Physical and Chemical Properties. [Link]

-

PwC. (n.d.). Scope of this CAS. [Link]

-

CPA Canada. (n.d.). Audit & Assurance Alert CAS 600: Revised standard coming into effect. [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound CAS#: 373-96-6 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 373-96-6 [sigmaaldrich.com]

- 7. This compound 97 373-96-6 [sigmaaldrich.com]

- 8. This compound 97 373-96-6 [sigmaaldrich.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

2,2-Difluoropropionic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,2-Difluoropropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial building block in medicinal chemistry and materials science, valued for its ability to introduce fluorine atoms that can modulate the physicochemical and biological properties of molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this guide equips researchers with the fundamental knowledge and detailed experimental protocols necessary to determine its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₂O₂ | [2] |

| Molecular Weight | 110.06 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3][4] |

| Melting Point | 38-45 °C | [4] |

| Boiling Point | 25-30 °C at 5 mmHg | [4] |

| pKa (Predicted) | 1.34 ± 0.10 | [5] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 37.3 Ų |

The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid group compared to propionic acid. This enhanced acidity and the presence of a polar carboxylic acid group capable of hydrogen bonding are key determinants of its solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is explained by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Role of Polarity and Hydrogen Bonding

This compound is a polar molecule due to the presence of the carboxylic acid group and the electronegative fluorine atoms. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can also engage in hydrogen bonding. The solubility of this compound in these solvents is expected to be favorable due to the strong hydrogen bonding interactions between the acid and the solvent molecules.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents are polar but lack a hydrogen bond-donating group. They can, however, act as hydrogen bond acceptors. The carbonyl oxygen in acetone and ethyl acetate, and the sulfoxide oxygen in DMSO, can form hydrogen bonds with the acidic proton of this compound, leading to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and the ability to form hydrogen bonds. The energy required to break the strong hydrogen bonds between this compound molecules is not sufficiently compensated by the weak van der Waals forces that would form with nonpolar solvents. Consequently, low solubility is expected in these solvents.

The interplay of these forces is visualized in the following diagram:

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Observations

Based on available chemical information, the following qualitative solubility profile for this compound can be summarized:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible/Highly Soluble | Strong hydrogen bonding between the carboxylic acid group and the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble | Hydrogen bonding between the acidic proton of this compound and the hydrogen bond acceptor group of the solvent. |

| Less Polar | Dichloromethane, Chloroform | Sparingly Soluble to Soluble | Dipole-dipole interactions contribute to solubility, but the lack of strong hydrogen bonding may limit it. |

| Nonpolar | Hexane, Toluene | Insoluble/Slightly Soluble | Weak van der Waals forces are insufficient to overcome the strong intermolecular forces of the acid. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Accurately add a known volume or mass of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 g of solvent or other desired units based on the concentration of the saturated solution and the density of the solvent if needed.

-

The following diagram illustrates the experimental workflow:

Caption: Shake-flask solubility determination workflow.

Analytical Quantification Methods

The choice of analytical method is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying carboxylic acids.[7] A suitable mobile phase would typically consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required before GC-MS analysis. This converts the acid into a more volatile ester, which can then be readily analyzed.[8]

-

Potentiometric Titration: For aqueous solubility, a potentiometric titration with a standardized base (e.g., NaOH) can be a precise method to determine the concentration of the dissolved acid. This method is particularly useful as it does not require a chromophore for UV detection.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, this guide provides the theoretical foundation and practical methodologies for researchers to determine these values accurately. By understanding the interplay of polarity and hydrogen bonding, and by employing robust experimental techniques like the shake-flask method coupled with appropriate analytical quantification, scientists and drug development professionals can effectively utilize this important fluorinated building block in their research and development endeavors.

References

-

Anal Chem. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography−Mass Spectrometry. [Link]

-

National Institutes of Health. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

Semantic Scholar. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

-

Scribd. (n.d.). Solubility Titration Method. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 373-96-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS#: 373-96-6 [m.chemicalbook.com]

- 5. This compound | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,2-Difluoropropanoic acid | CymitQuimica [cymitquimica.com]

- 8. This compound | 373-96-6 [chemicalbook.com]

A Spectroscopic Deep Dive: Unveiling the-Structural Nuances of 2,2-Difluoropropionic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate physicochemical and biological properties. 2,2-Difluoropropionic acid, a key building block and metabolite, presents a compelling case study for spectroscopic analysis. Its unique structural features, namely the geminal fluorine atoms adjacent to a carboxylic acid moiety, give rise to distinct and informative signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a comprehensive exploration of the spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation for researchers in the pharmaceutical and chemical sciences.

The Molecular Blueprint: Understanding Spectroscopic Behavior

The strategic placement of two fluorine atoms on the alpha-carbon of propionic acid dramatically influences the electronic environment of the entire molecule. This effect is the primary determinant of its characteristic spectroscopic features. The high electronegativity of fluorine withdraws electron density, impacting the chemical shifts of neighboring protons and carbons. Furthermore, the magnetic nucleus of fluorine (¹⁹F) provides an additional, highly sensitive probe for structural elucidation through ¹⁹F NMR.

Proton (¹H) NMR Spectroscopy: A Window into the Alkyl Chain

Proton NMR spectroscopy of this compound reveals a deceptively simple yet information-rich spectrum. The molecule contains two distinct proton environments: the methyl (CH₃) group and the acidic proton of the carboxylic acid (COOH).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.85 | Triplet (t) | 3H | 19.0 | CH₃ |

| 6.21 | Broad Singlet (br s) | 1H | - | COOH |

Data sourced from ChemicalBook.[1][2]

The methyl protons appear as a triplet at approximately 1.85 ppm. This splitting pattern is a direct consequence of coupling to the two adjacent fluorine atoms. The magnitude of this three-bond proton-fluorine coupling (³JH-F) is a significant 19.0 Hz, a characteristic feature of gem-difluoro compounds. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, in this case, around 6.21 ppm. Its broadness is attributable to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reliable ¹H NMR spectrum of this compound can be obtained by following this standardized protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Ensure a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Carbon-¹³ (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Due to the presence of highly electronegative fluorine atoms, the ¹³C NMR spectrum of this compound is expected to show significant downfield shifts for the carbons directly attached to or in close proximity to the fluorines. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted C-F Coupling | Assignment |

| ~170-175 | Triplet (t) | ²JC-F | C=O |

| ~115-125 | Triplet (t) | ¹JC-F | CF₂ |

| ~20-25 | Triplet (t) | ²JC-F | CH₃ |

Causality Behind Predicted Shifts and Multiplicities:

-

C=O (Carboxyl Carbon): The carboxyl carbon is expected to appear in the typical downfield region for carboxylic acids. It will likely be a triplet due to two-bond coupling with the geminal fluorine atoms (²JC-F).

-

CF₂ (Difluorinated Carbon): This carbon will experience a very large downfield shift due to the direct attachment of two highly electronegative fluorine atoms. It is expected to be a triplet due to the one-bond coupling to the two fluorine atoms (¹JC-F), which is typically large.

-

CH₃ (Methyl Carbon): The methyl carbon will also be influenced by the electronegative fluorine atoms, though to a lesser extent. It is predicted to appear as a triplet due to two-bond coupling (²JC-F).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon operating frequency of 75 MHz or higher is recommended.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

-

Set a wider spectral width (e.g., 0-200 ppm) to encompass the expected chemical shifts.

-

A significantly larger number of scans (e.g., 128 to 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative integration, although this is less critical for simple identification.

-

-

Processing: The processing steps are similar to those for ¹H NMR, with referencing typically done using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: A Direct Look at the Key Element

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.

A literature reference indicates the existence of a ¹⁹F NMR spectrum for this compound, acquired on a Bruker HX-90 instrument and referenced to CCl₃F.[4] While the exact chemical shift is not provided in the readily available abstract, for a CF₂ group adjacent to a carboxylic acid, the chemical shift is expected to be in the range of -90 to -120 ppm relative to CCl₃F. The signal should appear as a quartet due to coupling with the three protons of the methyl group (³JF-H).

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The sample prepared for ¹H NMR analysis is generally suitable for ¹⁹F NMR as well.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe is necessary. The operating frequency for ¹⁹F will be different from that of ¹H and ¹³C.

-

Acquisition Parameters:

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, often spanning several hundred ppm.

-

A standard single-pulse experiment is typically sufficient.

-

Proton decoupling can be employed to simplify the spectrum to a singlet, which can be useful for confirming the chemical shift but removes the valuable coupling information.

-

The number of scans required is usually comparable to that for ¹H NMR.

-

-

Processing: The FID is processed similarly to ¹H and ¹³C spectra. Referencing is commonly done using an external standard such as CCl₃F (δ = 0 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid (C=O and O-H) and the C-F bonds. PubChem indicates the availability of a vapor phase IR spectrum for this compound.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded) |

| ~1710-1760 | Strong | C=O stretch (from COOH) |

| ~1000-1200 | Strong | C-F stretch |

Interpretation of IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad and strong absorption band for the O-H stretch, typically centered around 3000 cm⁻¹. This broadness is a result of extensive intermolecular hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1710-1760 cm⁻¹. The exact position can be influenced by the electron-withdrawing effect of the adjacent fluorine atoms.

-

C-F Stretch: The carbon-fluorine stretching vibrations typically give rise to strong absorption bands in the fingerprint region, generally between 1000 and 1200 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

For Solids: A common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

-

For Liquids or Solutions: The sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the compound can be dissolved in a suitable solvent (one that has minimal absorption in the regions of interest, like CCl₄ or CS₂) and the spectrum recorded in a solution cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument used for acquiring IR spectra.

-

Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.

-

Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR and IR data provides a self-validating system for structural confirmation.

Figure 1. A flowchart illustrating the integrated workflow for the spectroscopic analysis of this compound.

This integrated approach allows for a comprehensive and unambiguous confirmation of the molecular structure. The ¹H NMR confirms the presence and connectivity of the methyl and carboxylic acid protons, with the H-F coupling providing direct evidence for the proximity of the methyl group to the fluorine atoms. The ¹³C NMR (predicted) would elucidate the carbon backbone and the electronic effects of the fluorine substituents. The ¹⁹F NMR directly probes the fluorine environment, and the F-H coupling corroborates the ¹H NMR data. Finally, the IR spectrum confirms the presence of the key carboxylic acid and C-F functional groups.

Conclusion: A Powerful Toolkit for Molecular Characterization

The spectroscopic characterization of this compound serves as an excellent example of how a multi-technique approach can provide a detailed and robust understanding of molecular structure. For researchers in drug development and chemical synthesis, a thorough grasp of these spectroscopic principles and experimental protocols is indispensable for the confident identification and characterization of novel fluorinated compounds. The distinct spectral signatures arising from the geminal difluoro motif offer a clear and reliable means of confirming its presence and probing its influence on the overall molecular architecture.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782825, this compound. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical Chemistry, 73(15), 3745–3753.

-

SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Magritek. 19Flourine NMR. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

Sources

A Comprehensive Safety Guide to 2,2-Difluoropropionic Acid for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

2,2-Difluoropropionic acid (DFPA) is a halogenated carboxylic acid with the molecular formula C₃H₄F₂O₂.[1][2] It is primarily utilized as an intermediate in the synthesis of fluorinated drug candidates and specialty polymers.[1][3] The inclusion of two fluorine atoms on the alpha-carbon significantly enhances the compound's acidity compared to propionic acid, a key factor contributing to its corrosive nature.[1]

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4][5][6][7] The primary hazards associated with this compound are its severe corrosive effects on skin and eyes and its potential to cause serious eye irritation.[3][6][8][9][10]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion |